N-(4-{[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
Description
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Properties
IUPAC Name |
N-[4-[(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-15(2)21-13-22(26-19-11-9-18(10-12-19)25-16(3)29)28-23(27-21)20(14-24-28)17-7-5-4-6-8-17/h4-15,26H,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWAUGIZLGBGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential applications in cancer therapy.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 399.45 g/mol. The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is significant for its biological interactions.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can act as enzyme inhibitors by binding to specific active sites on target proteins. This interaction can lead to the modulation of various signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that related compounds can inhibit key enzymes involved in cancer cell metabolism and survival pathways, such as PI3Kδ and other kinases .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The MTT assay results indicate that this compound has stronger cytotoxic effects compared to standard chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism appears to involve the induction of apoptosis through activation of caspases .
| Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| MCF-7 | 0.25 | Stronger |
| MDA-MB-231 | 0.30 | Stronger |
Selectivity
Importantly, the compound exhibits a selective cytotoxic profile, showing less toxicity towards normal breast cells (MCF-10A), which suggests a favorable therapeutic window . This selectivity is crucial for minimizing side effects in potential clinical applications.
Case Studies
Several case studies have explored the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:
- Study on Apoptosis Induction : A study investigated the role of this compound in inducing apoptosis in MCF-7 cells. Results showed significant activation of caspases 3/7 and 9, indicating a robust apoptotic response .
- Combination Therapy Potential : Another study examined the effects of combining this compound with other chemotherapeutics. The results suggested enhanced efficacy when used in conjunction with inhibitors targeting different pathways, highlighting its potential for combination therapy strategies .
Scientific Research Applications
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine core, which is recognized for its diverse biological activities. The presence of an acetamide group enhances its solubility and bioavailability, making it a suitable candidate for further pharmacological studies.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives of this scaffold have been shown to act as selective inhibitors of various kinases involved in cancer progression. A study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with promising anticancer activity against different cancer cell lines, suggesting that N-(4-{[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide could be developed as an effective antitumor agent .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor, particularly targeting pathways involved in cancer and inflammatory diseases. Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key player in cell growth and survival signaling pathways . This inhibition could lead to reduced tumor growth and improved treatment outcomes in cancers where PI3K is overactive.
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted on pyrazolo[1,5-a]pyrimidine derivatives to optimize their pharmacological profiles. Modifications to the phenyl and acetamide groups have been systematically evaluated to enhance potency and selectivity against specific targets . These studies are crucial for developing more effective drugs with fewer side effects.
Toxicity and Biocompatibility
Research into the toxicity profiles of pyrazolo[1,5-a]pyrimidines has shown favorable results, indicating lower toxicity levels compared to other chemotherapeutic agents . This characteristic is essential for the development of safer therapeutic options.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
